molecular formula C23H22N4O2 B10872897 5-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10872897
M. Wt: 386.4 g/mol
InChI Key: QCNKPPRRJHXHEO-UHFFFAOYSA-N
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Description

The compound 5-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule featuring an indole moiety, a methoxyphenyl group, and a dihydropyrrolo[3,4-c]pyrazol core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, 4-methoxybenzaldehyde, and appropriate pyrazole derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolo[3,4-c]pyrazol core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science:

Mechanism of Action

The compound’s mechanism of action involves interaction with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Potential interaction with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of indole, methoxyphenyl, and dihydropyrrolo[3,4-c]pyrazol moieties in a single molecule is unique.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in simpler analogs.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H22N4O2/c1-14-20-21(26-25-14)23(28)27(22(20)15-7-9-17(29-2)10-8-15)12-11-16-13-24-19-6-4-3-5-18(16)19/h3-10,13,22,24H,11-12H2,1-2H3,(H,25,26)

InChI Key

QCNKPPRRJHXHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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